molecular formula C8H16Cl2N2O B6248259 1-{2,5-diazabicyclo[2.2.2]octan-2-yl}ethan-1-one dihydrochloride CAS No. 2408971-01-5

1-{2,5-diazabicyclo[2.2.2]octan-2-yl}ethan-1-one dihydrochloride

Cat. No.: B6248259
CAS No.: 2408971-01-5
M. Wt: 227.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-one dihydrochloride is a chemical compound with the molecular formula C8H14N2O·2HCl. It is a derivative of diazabicyclo[2.2.2]octane (DABCO), a bicyclic organic compound known for its use as a catalyst in organic synthesis. This compound is often used in various chemical reactions due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2,5-diazabicyclo[2.2.2]octan-2-yl}ethan-1-one dihydrochloride typically involves the reaction of diazabicyclo[2.2.2]octane with an appropriate acylating agent. One common method is the acylation of DABCO with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-one dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-one dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of heterocyclic compounds and cyclizations.

    Biology: Employed in biochemical assays and as a reagent in the study of enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic effects and as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-{2,5-diazabicyclo[2.2.2]octan-2-yl}ethan-1-one dihydrochloride involves its ability to act as a nucleophile or base in various chemical reactions. Its bicyclic structure provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane (DABCO): A widely used catalyst in organic synthesis.

    1,4-Diazabicyclo[2.2.2]octane-2-yl)methanol: Another derivative of DABCO with different functional groups.

Uniqueness

1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-one dihydrochloride is unique due to its specific acylated structure, which imparts distinct reactivity and selectivity in chemical reactions. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

CAS No.

2408971-01-5

Molecular Formula

C8H16Cl2N2O

Molecular Weight

227.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.